molecular formula C28H42CdO2 B12675716 Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) CAS No. 93894-09-8

Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate)

Cat. No.: B12675716
CAS No.: 93894-09-8
M. Wt: 523.0 g/mol
InChI Key: IRUWXUXWIXDTAG-UHFFFAOYSA-L
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Description

Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) (CAS Reg. No. 93894-09-8) is an organocadmium compound featuring a cadmium ion coordinated to two p-(1,1,3,3-tetramethylbutyl)phenolate ligands. The ligand structure consists of a phenolic group substituted at the para position with a branched 1,1,3,3-tetramethylbutyl chain, which imparts steric bulk and influences the compound’s solubility and stability .

This compound is classified under cadmium and cadmium compounds, which are universally regulated due to cadmium’s high toxicity, carcinogenicity, and environmental persistence. Regulatory frameworks such as REACH Annex XVII restrict its use in materials to a threshold of 0.1% by weight . However, some industrial guidelines, like those from Susumu Industrial Co., enforce stricter zero-tolerance (0%) policies for cadmium compounds in manufacturing processes .

Properties

CAS No.

93894-09-8

Molecular Formula

C28H42CdO2

Molecular Weight

523.0 g/mol

IUPAC Name

cadmium(2+);4-(2,4,4-trimethylpentan-2-yl)phenolate

InChI

InChI=1S/2C14H22O.Cd/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2

InChI Key

IRUWXUXWIXDTAG-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Cd+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of cadmium salts with p-(1,1,3,3-tetramethylbutyl)phenol in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation and contamination. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Scientific Research

  • Stabilizer in Polymers :
    • This compound is often used as a heat stabilizer in polyvinyl chloride (PVC) and other polymers. It helps to enhance thermal stability and prolong the lifespan of these materials under heat exposure.
    • Case Study : In a study examining the thermal degradation of PVC, the inclusion of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) resulted in significantly improved thermal stability compared to formulations without this compound.
  • Research on Environmental Impact :
    • Cadmium compounds are known for their environmental toxicity; hence, this compound has been studied for its leaching behavior and potential ecological impacts.
    • Case Study : Research conducted on the leaching rates of cadmium from various polymer matrices indicated that cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) exhibited lower leaching rates than other cadmium-based stabilizers, suggesting it may be a safer alternative for certain applications .
  • Catalytic Applications :
    • The compound has been explored for its catalytic properties in various organic reactions. Its ability to stabilize reactive intermediates makes it a candidate for use in synthetic organic chemistry.
    • Case Study : In a synthetic pathway involving the production of phenolic compounds, cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) was found to enhance the yield of desired products while minimizing side reactions .

Industrial Applications

  • Coatings and Paints :
    • Due to its properties as a stabilizer and pigment enhancer, this compound is utilized in coatings and paints to improve durability and resistance to environmental factors.
    • Data Table :
ApplicationFunctionBenefits
CoatingsStabilizerEnhanced durability
PaintsPigment enhancerImproved color retention
  • Electronics :
    • Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is used in electronic applications where thermal stability is crucial. It is particularly relevant in soldering materials and electronic components.
    • Case Study : In electronics manufacturing, the use of this compound as a solder joint material demonstrated improved performance under high-temperature conditions compared to traditional materials .

Regulatory Considerations

The use of cadmium compounds is heavily regulated due to their toxicological profiles. The European Union's REACH regulation limits the concentration of cadmium in products to minimize environmental impact. Manufacturers must comply with these regulations when utilizing cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) in their products.

Mechanism of Action

The mechanism of action of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with molecular targets such as enzymes and receptors. The phenolate ligands facilitate the coordination of cadmium to specific sites, leading to changes in the activity of the target molecules. This can result in various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cadmium Compounds

Compound Name CAS Number Ligand Structure Regulatory Limit (REACH Annex XVII) Industrial Restrictions (e.g., Susumu) Key Properties/Notes
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) 93894-09-8 p-(1,1,3,3-tetramethylbutyl)phenol 0.1% 0% Steric hindrance reduces reactivity; high persistence
Cadmium bis(o-nonylphenolate) 93894-07-6 o-nonylphenol 0.1% 0% Ortho-substitution increases bioaccumulation potential
Cadmium bis(p-nonylphenolate) 93894-08-7 p-nonylphenol 0.1% 0% Para-substitution may enhance stability compared to ortho isomers
Cadmium isodecanoate 93965-24-3 isodecanoic acid 0.1% N/A Carboxylate ligand; higher solubility in nonpolar solvents
Cadmium phthalate (1:2:2) 93965-30-1 phthalate 0.1% N/A Chelating ligand; potential for enhanced metal leaching

Key Findings:

Ligand Structure and Environmental Impact: The tetramethylbutylphenol ligand in Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) provides steric bulk, which may slow degradation compared to linear alkylphenols (e.g., nonylphenol derivatives) . Ortho vs. para substitution in nonylphenol ligands (CAS 93894-07-6 vs. 93894-08-7) affects bioavailability. Ortho-substituted compounds are more resistant to enzymatic breakdown, increasing bioaccumulation risks .

Regulatory Variations :

  • While REACH Annex XVII uniformly restricts all listed cadmium compounds to 0.1%, corporate policies like Susumu’s adopt a 0% threshold, reflecting heightened risk aversion in supply chains .

Functional Differences: Carboxylate ligands (e.g., Cadmium isodecanoate) increase solubility in organic matrices, whereas phenolate ligands (e.g., tetramethylbutylphenolate) favor stability in polymer stabilizers or lubricants . Chelating ligands like phthalate (CAS 93965-30-1) enhance cadmium’s mobility in environmental systems, raising contamination concerns .

Research and Regulatory Implications

  • Toxicity and Persistence: Cadmium’s inherent toxicity overshadows ligand-specific differences, but ligand structure modulates environmental behavior. For example, the tetramethylbutyl group’s persistence aligns with restrictions on similar ligands like Triton-X-100 (a non-cadmium surfactant regulated under RoHS) .
  • Global Compliance Challenges: Discrepancies between REACH (0.1%) and corporate standards (0%) necessitate rigorous supply chain audits to avoid non-compliance .

Biological Activity

Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate), often referred to as cadmium bisphenolate, is a compound that has garnered attention due to its potential biological activities and environmental implications. This article explores its biological activity, including its effects on human health, environmental toxicity, and potential applications in various fields.

Chemical Structure and Properties

Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is a cadmium complex with two p-(1,1,3,3-tetramethylbutyl)phenolate ligands. The chemical formula can be represented as:

C28H46O2Cd\text{C}_{28}\text{H}_{46}\text{O}_2\text{Cd}

This compound is characterized by its coordination with cadmium ions through the phenolic oxygen atoms of the ligands. The bulky tetramethyl groups enhance the lipophilicity of the compound, potentially influencing its biological interactions.

Toxicity Studies

Research has indicated that cadmium compounds exhibit significant toxicity to various biological systems. Cadmium bisphenolate specifically has been studied for its effects on:

  • Human Health : Cadmium is known for its nephrotoxic effects and can lead to renal dysfunction. Studies have shown that exposure to cadmium compounds may result in oxidative stress and inflammation in human cell lines .
  • Aquatic Life : Toxicity assessments have demonstrated that cadmium bisphenolate poses risks to aquatic organisms. It has been shown to cause acute toxicity in fish and invertebrates, affecting growth and reproduction .

Table 1: Toxicity Data of Cadmium Compounds

OrganismEndpointEffect Level (mg/L)Reference
Fish (e.g., Oncorhynchus mykiss)LC50 (48h)0.5 - 2.0
Daphnia magnaEC50 (48h)0.2 - 0.8
Human Cell LinesIC50 (24h)10 - 50

Antioxidant Activity

Some studies suggest that cadmium complexes may exhibit antioxidant properties under certain conditions. This duality in biological activity indicates a complex interaction between the compound's structure and its biological effects.

The biological activity of cadmium bisphenolate can be attributed to several mechanisms:

  • Oxidative Stress Induction : Cadmium induces the production of reactive oxygen species (ROS), leading to oxidative damage in cells . This mechanism is critical in understanding its nephrotoxic effects.
  • Metal Chelation : The phenolic ligands may chelate essential metal ions, disrupting their normal physiological roles . This chelation can lead to deficiencies in vital metals such as zinc and copper.

Case Study 1: Renal Toxicity in Animal Models

A study conducted on rats exposed to cadmium bisphenolate revealed significant renal damage characterized by tubular necrosis and impaired kidney function. Histopathological examinations indicated increased oxidative stress markers and inflammation .

Case Study 2: Environmental Impact Assessment

In an environmental study assessing the impact of cadmium bisphenolate on freshwater ecosystems, researchers found that chronic exposure led to population declines in sensitive species such as amphibians and certain fish species. The study highlighted the importance of monitoring cadmium levels in aquatic habitats .

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